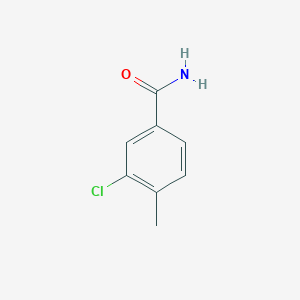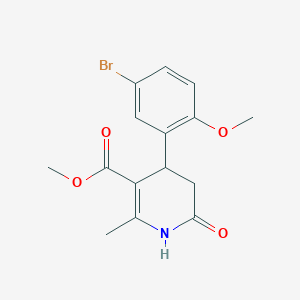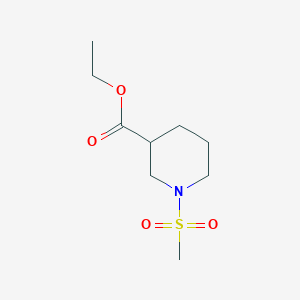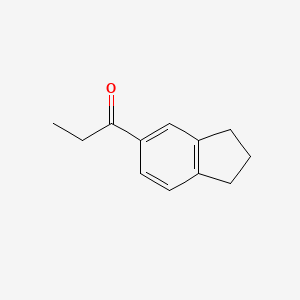
1-(2,3-dihydro-1H-inden-5-yl)-1-propanone
Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-1-propanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis
One application involves the asymmetric synthesis of chiral intermediates for antidepressant drugs, utilizing microbial reductases for high enantioselectivity. This approach is critical for producing optically pure pharmaceutical compounds (Choi et al., 2010).
Anti-inflammatory Agents
Research has also explored the synthesis and biological activity of novel diastereoisomers with significant anti-inflammatory activity, potentially offering a new class of anti-inflammatory drugs (Sheridan et al., 2009).
Corrosion Inhibition
The compound's derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications to protect metals from corrosion (Olasunkanmi & Ebenso, 2019).
Forensic Analysis
In forensic science, related compounds have been analyzed as by-products of illicit amphetamine production, aiding in the identification of synthetic routes used in the manufacture of controlled substances (Power et al., 2017).
Bio-based Production
Research into bio-based chemical production has led to the development of methods for converting biomass-derived compounds into valuable chemicals, such as butanone, through dehydration reactions. This aligns with efforts to create sustainable, green chemistry processes (Zhang et al., 2012).
Pharmaceutical Research
The compound and its derivatives are of interest in pharmaceutical research for developing new therapeutic agents, demonstrated through studies on polymorphism and the characterization of investigational drugs (Vogt et al., 2013).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHULFGKSFGDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363236 | |
| Record name | 1-(2,3-dihydro-1H-inden-5-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63998-49-2 | |
| Record name | 1-(2,3-dihydro-1H-inden-5-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




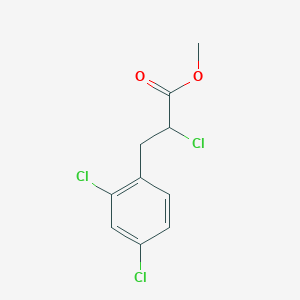
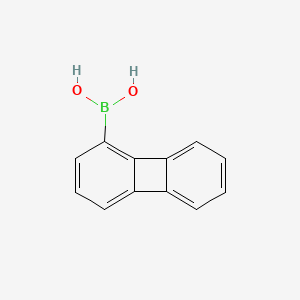

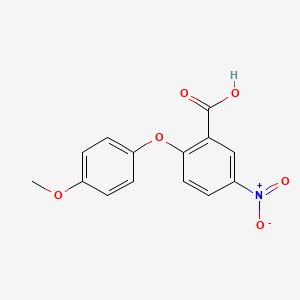
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)

